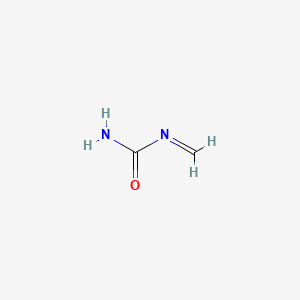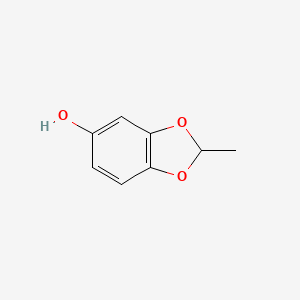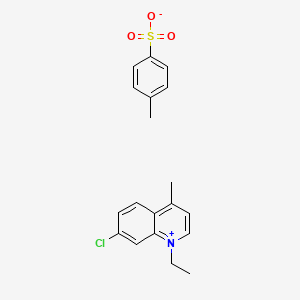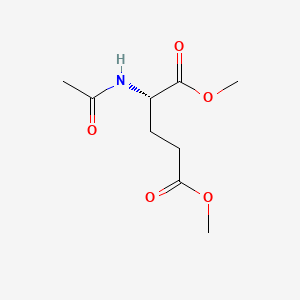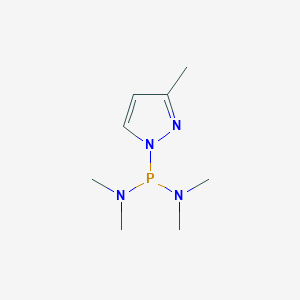
Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine: is a chemical compound with the molecular formula C8H17N4P It is a phosphine derivative that contains both dimethylamino and pyrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine typically involves the reaction of 3-methyl-1H-pyrazole with bis(dimethylamino)chlorophosphine . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
3-methyl-1H-pyrazole+bis(dimethylamino)chlorophosphine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine can undergo oxidation reactions to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the dimethylamino or pyrazolyl groups are replaced by other functional groups.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry:
Catalysis: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Coordination Chemistry: It is employed in the synthesis of metal complexes for studying their structural and electronic properties.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry:
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and facilitating the catalytic cycle. The dimethylamino and pyrazolyl groups can influence the electronic properties of the metal center, enhancing its reactivity.
類似化合物との比較
Bis(dimethylamino)phosphine: Lacks the pyrazolyl group, making it less versatile in coordination chemistry.
(3-Methyl-1H-pyrazol-1-yl)phosphine: Lacks the dimethylamino groups, affecting its electronic properties.
Bis(pyrazolyl)phosphine: Contains two pyrazolyl groups, offering different coordination behavior.
Uniqueness: Bis(dimethylamino)(3-methyl-1H-pyrazol-1-yl)phosphine is unique due to the presence of both dimethylamino and pyrazolyl groups, which provide a balance of steric and electronic effects. This makes it a versatile ligand in coordination chemistry and catalysis.
特性
CAS番号 |
19972-82-8 |
|---|---|
分子式 |
C8H17N4P |
分子量 |
200.22 g/mol |
IUPAC名 |
N-[dimethylamino-(3-methylpyrazol-1-yl)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H17N4P/c1-8-6-7-12(9-8)13(10(2)3)11(4)5/h6-7H,1-5H3 |
InChIキー |
GWTNPYBVTFNUFC-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)P(N(C)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



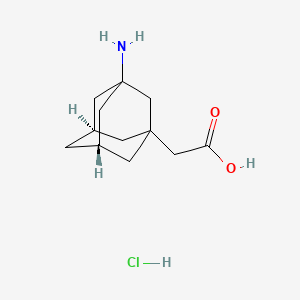
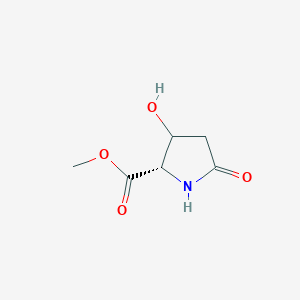

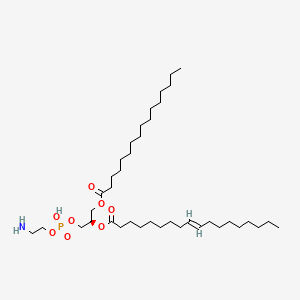

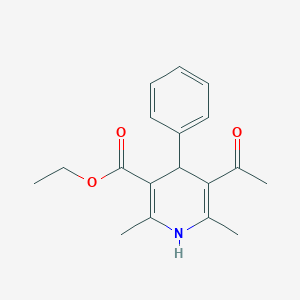
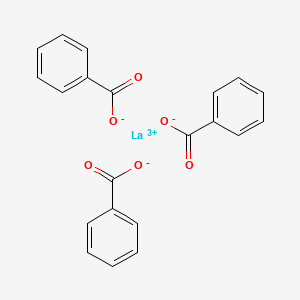
![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
